molecular formula C19H20N2O3S3 B2847869 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide CAS No. 923456-75-1

4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide

Cat. No.: B2847869
CAS No.: 923456-75-1
M. Wt: 420.56
InChI Key: FJTFKCXYIFBTFE-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a methylthio group, and a benzo[d]thiazolyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the methylthio group: This step involves the methylation of the thiol group on the benzo[d]thiazole ring using methyl iodide or dimethyl sulfate.

    Attachment of the benzylsulfonyl group: This is typically done through a sulfonylation reaction using benzyl chloride and a suitable sulfonylating agent such as sulfur trioxide or chlorosulfonic acid.

    Formation of the butanamide linkage: This final step involves the coupling of the benzylsulfonylated benzo[d]thiazole with a butanoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide is largely dependent on its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating signal transduction, gene expression, or protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfonyl and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-benzylsulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-25-19-21-16-10-9-15(12-17(16)26-19)20-18(22)8-5-11-27(23,24)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTFKCXYIFBTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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